Product packaging for Ciprofibrate-CoA(Cat. No.:CAS No. 111900-25-5)

Ciprofibrate-CoA

Cat. No.: B049741
CAS No.: 111900-25-5
M. Wt: 1038.7 g/mol
InChI Key: AAHIMGZVACZGCQ-NKXYKTLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ciprofibrate-coenzyme A is the bioactive thioester metabolite of the hypolipidemic drug ciprofibrate, a potent agonist of the Peroxisome Proliferation-Activated Receptor alpha (PPARα). This conjugate is formed in vivo and serves as the direct activator of the nuclear receptor, playing a central role in the regulation of genes involved in fatty acid catabolism. Its primary research value lies in elucidating the precise molecular mechanisms of fibrate drugs, including the induction of mitochondrial and peroxisomal beta-oxidation, microsomal omega-oxidation, and the synthesis of key enzymes like Acyl-CoA Oxidase. Researchers utilize Ciprofibrate-coenzyme A in cell-free assays, receptor-binding studies, and metabolic pathway analysis to investigate lipid homeostasis, dyslipidemia, and the complex transcriptional networks controlled by PPARα. Its application is critical for advancing our understanding of metabolic diseases and for the preclinical development of novel lipid-lowering therapeutics. This compound is presented as a high-purity, well-characterized standard to ensure reproducible and reliable research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H48Cl2N7O18P3S B049741 Ciprofibrate-CoA CAS No. 111900-25-5

Properties

CAS No.

111900-25-5

Molecular Formula

C34H48Cl2N7O18P3S

Molecular Weight

1038.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate

InChI

InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1

InChI Key

AAHIMGZVACZGCQ-NKXYKTLRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O

Synonyms

ciprofibrate-CoA
ciprofibrate-coenzyme A
coenzyme A, ciprofibrate-

Origin of Product

United States

Formation and Enzymology of Ciprofibrate Coenzyme a

Biosynthesis Pathways of Ciprofibrate-Coenzyme A

The primary pathway for the biosynthesis of ciprofibroyl-CoA is through an enzymatic reaction that links ciprofibrate (B1669075) to coenzyme A. This process is analogous to the activation of endogenous fatty acids.

The formation of ciprofibroyl-CoA is an ATP-dependent process catalyzed by an acyl-CoA synthetase, specifically an enzyme with activity towards ciprofibrate. This reaction, known as thioesterification, proceeds in two steps. First, the ciprofibrate molecule reacts with ATP to form a highly reactive ciprofibroyl-AMP intermediate and pyrophosphate. In the second step, the sulfhydryl group of coenzyme A attacks the intermediate, displacing AMP to form the ciprofibroyl-CoA thioester biorxiv.org.

This activation is crucial as acyl-CoA esters, not the free acids, are the actual substrates for most enzymes involved in lipid metabolism researchgate.netnih.gov. Research has demonstrated that compounds like ciprofibrate form these CoA thioesters upon incubation with rat liver microsomal fractions, ATP, and CoA nih.gov. Studies using partially purified enzymes from rat liver microsomes have shown that the activation of ciprofibrate to its acyl-CoA ester follows Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 0.63 ± 0.1 mM nih.gov. The concentration of ciprofibroyl-CoA in the liver of rats treated with ciprofibrate has been measured to be in the range of 10-30 microM researchgate.netportlandpress.com. When isolated rat hepatocytes are incubated with ciprofibrate, the formation of its acyl-CoA ester is saturable and reaches a plateau after about 30 minutes researchgate.netportlandpress.com.

The enzymatic activity responsible for the synthesis of ciprofibroyl-CoA is not confined to a single cellular compartment. Instead, it is distributed across several key organelles involved in lipid metabolism, mirroring the localization of long-chain acyl-CoA synthetase. nih.govresearchgate.net

Ciprofibroyl-CoA synthetase activity has been identified in mitochondria nih.govresearchgate.net. This localization is significant as mitochondria are primary sites for fatty acid β-oxidation. The activation of ciprofibrate within this organelle suggests a potential direct influence on mitochondrial lipid metabolism. Studies have noted that the ciprofibroyl-CoA synthetase activity in the mitochondrial fraction is specifically inactivated by freezing and thawing, a characteristic also observed for the mitochondrial long-chain acyl-CoA synthetase nih.gov.

The microsomal fraction, derived from the endoplasmic reticulum, is a major site of ciprofibroyl-CoA synthesis nih.govnih.govresearchgate.net. The endoplasmic reticulum is central to the synthesis of complex lipids such as triglycerides and phospholipids (B1166683) nih.gov. The presence of ciprofibroyl-CoA synthetase activity in microsomes indicates that ciprofibrate can be activated and subsequently incorporated into these lipid metabolic pathways. In fact, both ciprofibroyl-CoA synthetase and palmitoyl-CoA synthetase activities have been found to co-purify through several steps from rat liver microsomes nih.gov.

Peroxisomes are organelles with crucial roles in specific lipid metabolic functions, including the β-oxidation of very long-chain fatty acids and other molecules that cannot be readily metabolized by mitochondria nih.govjohnshopkins.edu. Ciprofibroyl-CoA synthetase activity is also found in peroxisomes nih.govresearchgate.net. This localization is particularly relevant as fibrates, including ciprofibrate, are known as peroxisome proliferators, and their mechanism of action is closely tied to the modulation of peroxisomal functions ebi.ac.ukebi.ac.uk. The activation of ciprofibrate within peroxisomes allows it to directly influence peroxisomal metabolic pathways.

Subcellular FractionCiprofibroyl-CoA Synthetase ActivityReference
MitochondriaPresent nih.govresearchgate.net
MicrosomesPresent nih.govnih.govresearchgate.net
PeroxisomesPresent nih.govresearchgate.net

Similar Subcellular Distribution : The subcellular distribution of ciprofibroyl-CoA synthetase activity among mitochondria, microsomes, and peroxisomes closely matches that of palmitoyl-CoA synthetase, an archetypal long-chain acyl-CoA synthetase nih.gov.

Co-purification : During purification procedures from rat liver microsomes, the enzymatic activities for both ciprofibrate and palmitate activation are not separated, indicating they reside on the same protein or a very similar one nih.gov.

Similar Tissue Distribution : The distribution of ciprofibroyl-CoA synthetase in various rat tissues, with the highest activity found in liver and fat homogenates, is similar to that of palmitoyl-CoA synthetase nih.gov.

Competitive Inhibition : Kinetic studies have demonstrated mutual competitive inhibition between ciprofibrate and long-chain fatty acids. Ciprofibroyl-CoA synthetase is competitively inhibited by palmitic acid. Conversely, ciprofibrate competitively inhibits palmitoyl-CoA synthetase nih.gov. For example, ciprofibrate was found to inhibit the high-affinity component of palmitoyl-CoA formation with an inhibition constant (Ki) of 1000 µM researchgate.net.

EvidenceObservationReference
Subcellular DistributionCiprofibroyl-CoA synthetase and palmitoyl-CoA synthetase activities show parallel distribution in mitochondria, microsomes, and peroxisomes. nih.gov
Enzyme PurificationBoth activities co-purify from rat liver microsomes. nih.gov
Tissue DistributionThe pattern of enzyme activity across different rat tissues is similar for both substrates. nih.gov
Kinetic InhibitionCiprofibrate competitively inhibits palmitoyl-CoA synthetase, and palmitic acid competitively inhibits ciprofibroyl-CoA synthetase. nih.gov

These collective findings strongly support the hypothesis that ciprofibrate is activated by one or more isoforms of the long-chain acyl-CoA synthetase family of enzymes nih.gov.

Subcellular Localization of Ciprofibroyl-Coenzyme A Synthetase Activity

Enzyme Kinetics and Substrate Specificity of Ciprofibroyl-Coenzyme A Synthetase

The formation of ciprofibroyl-CoA is orchestrated by ciprofibroyl-coenzyme A synthetase, an enzyme that exhibits characteristics closely resembling those of long-chain acyl-CoA synthetases. nih.gov Studies in rat liver have indicated that the enzymes responsible for the activation of ciprofibrate and long-chain fatty acids, such as palmitate, may be identical or at least closely related proteins. nih.gov The subcellular distribution of ciprofibroyl-CoA synthetase activity in rat liver mirrors that of palmitoyl-CoA synthetase, with activity detected in mitochondria, microsomes, and peroxisomes. nih.gov

Michaelis-Menten Kinetics and Apparent K_m Values

The enzymatic activation of ciprofibrate to its coenzyme A thioester conforms to the Michaelis-Menten model of enzyme kinetics. In studies utilizing a partially purified enzyme from rat liver microsomes, the reaction demonstrated an apparent Michaelis constant (K_m) of 0.63 ± 0.1 mM for ciprofibrate. nih.gov The Michaelis constant (K_m) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for the substrate.

Apparent Michaelis-Menten Constants (K_m) for Ciprofibrate Activation
SpeciesEnzyme SourceApparent K_m (mM)Reference
RatPartially purified liver microsomes0.63 ± 0.1 nih.gov

Competitive Inhibition by Endogenous Fatty Acids (e.g., Palmitic Acid)

The activity of ciprofibroyl-CoA synthetase is subject to competitive inhibition by endogenous long-chain fatty acids. For instance, palmitic acid has been shown to act as a competitive inhibitor of ciprofibrate activation in rat liver preparations. nih.gov At concentrations of 25 and 50 µM, palmitic acid competitively inhibited the formation of ciprofibroyl-CoA. nih.gov This suggests that ciprofibrate and palmitic acid compete for the same active site on the acyl-CoA synthetase. Interestingly, at higher concentrations of palmitic acid, the inhibition pattern transitions to a mixed type. nih.gov Conversely, ciprofibrate has also been observed to competitively inhibit the activation of palmitic acid. nih.gov

Comparative Kinetic Characterization of Ciprofibrate-Coenzyme A Conjugation Across Species

The kinetics of ciprofibrate-coenzyme A conjugation exhibit variations across different species, which may contribute to the observed species-specific responses to the drug. While detailed Michaelis-Menten kinetic data are not available for all species, comparative studies have provided valuable insights.

Human and marmoset (Callithrix jacchus) liver microsomes have been shown to catalyze the formation of ciprofibroyl-CoA. nih.gov Notably, the kinetics of this reaction in both human and marmoset liver microsomes, as well as with a recombinant marmoset long-chain fatty acid CoA ligase (LCL1), display a sigmoidal relationship rather than classical Michaelis-Menten kinetics. nih.gov This sigmoidal kinetic profile suggests a more complex regulatory mechanism, possibly involving allosteric regulation or cooperativity. For these sigmoidal kinetics, the apparent C_50 values, representing the substrate concentration at which half-maximal activity is observed, are used for comparison.

Comparative Kinetic Parameters for Ciprofibroyl-CoA Formation
SpeciesEnzyme SourceKinetic ParameterValue (µM)Reference
RatPartially purified liver microsomesApparent K_m630 ± 100 nih.gov
MarmosetLiver microsomesApparent C_50413.4 nih.gov
HumanLiver microsomesApparent C_50379.8 nih.gov
MarmosetRecombinant MLCL1Apparent C_50168.7 nih.gov

The similarity in the apparent C_50 values between marmoset and human liver microsomes suggests that the marmoset may serve as a suitable model for studying the human metabolism of ciprofibrate. nih.gov

Factors Influencing Acyl-Coenzyme A Conjugation Rates

Several factors can influence the rate of acyl-coenzyme A conjugation of ciprofibrate, primarily by affecting the activity of the responsible long-chain acyl-CoA synthetases. These factors include the availability of substrates and cofactors, as well as the presence of inhibitors.

pH and Temperature: Like most enzymatic reactions, the activity of ciprofibroyl-CoA synthetase is influenced by pH and temperature. While specific optimal values for the conjugation of ciprofibrate have not been extensively reported, acyl-CoA synthetases generally exhibit optimal activity within a physiological pH range.

Inhibitors: As discussed in section 2.2.2, endogenous fatty acids can act as competitive inhibitors. Additionally, the product of the reaction, ciprofibroyl-CoA, can exert feedback inhibition on the enzyme, a common regulatory mechanism for metabolic pathways.

Regulatory Mechanisms of Ciprofibrate-Coenzyme A Formation

The formation of ciprofibrate-coenzyme A is subject to regulation at multiple levels, ensuring that the production of this active metabolite is tightly controlled. These regulatory mechanisms are likely to be similar to those that govern the activity of long-chain acyl-CoA synthetases, given the evidence for their role in ciprofibrate activation.

Transcriptional Regulation: The expression of the genes encoding for long-chain acyl-CoA synthetases can be regulated by various transcription factors. For instance, peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are known to be activated by fibrates like ciprofibrate. This activation can lead to an increased transcription of genes involved in fatty acid metabolism, potentially including the acyl-CoA synthetases themselves. This would represent a positive feedback loop where the substrate induces the expression of the enzyme responsible for its activation.

Allosteric Regulation: Long-chain acyl-CoA synthetases can be subject to allosteric regulation by various cellular metabolites. Long-chain acyl-CoA esters themselves can act as allosteric regulators of enzymes involved in lipid metabolism. While direct allosteric regulation of ciprofibroyl-CoA synthetase by specific molecules has not been fully elucidated, the sigmoidal kinetics observed in marmoset and human liver microsomes are indicative of such a regulatory mechanism. nih.gov This suggests that molecules other than the substrate may bind to the enzyme at a site distinct from the active site, thereby modulating its catalytic activity.

Feedback Inhibition: The product of the enzymatic reaction, ciprofibroyl-CoA, can inhibit the activity of ciprofibroyl-CoA synthetase. This is a common mechanism of feedback regulation in metabolic pathways, preventing the excessive accumulation of the product. The intracellular concentration of unbound acyl-CoA esters is tightly controlled, in part, through this feedback inhibition of the synthetase.

Molecular and Biochemical Mechanisms of Action of Ciprofibrate Coenzyme a

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Ciprofibrate (B1669075), a member of the fibrate class of drugs, exerts its primary effects on lipid metabolism through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). patsnap.com PPARα is a nuclear hormone receptor that functions as a ligand-activated transcription factor, playing a crucial role in regulating the expression of genes involved in fatty acid uptake and oxidation. oup.comjci.org Fibrates like ciprofibrate are converted intracellularly into their coenzyme A (CoA) thioesters, which are considered the active forms that bind to and activate PPARα. Upon activation by its ligand, such as ciprofibrate-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR). oup.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. oup.com This binding initiates a cascade of events that alters the transcription of numerous genes, leading to increased fatty acid catabolism and changes in lipoprotein metabolism. patsnap.comoup.com

Direct Activation of PPARα by Ciprofibrate-Coenzyme A

The mechanism of PPARα activation involves the direct binding of a ligand to its ligand-binding domain (LBD). While much of the literature discusses the parent compound, it is the intracellular conversion to Ciprofibrate-coenzyme A that is understood to be the active ligand. Long-chain fatty acyl-CoAs have been identified as natural ligands for PPARα. jci.org Structural studies have shown that fibrates, including ciprofibrate, occupy the ligand-binding cavity of PPARα-LBD. nih.gov Upon binding, the ligand induces a conformational change in the receptor, leading to the release of corepressor proteins and the recruitment of coactivator complexes. oup.com This reconfigured transcriptional complex then initiates or enhances the transcription of target genes. oup.com The binding of ciprofibrate to PPARα triggers a series of genetic activations that promote the uptake, utilization, and breakdown of fatty acids. patsnap.com

Modulation of PPARα Phosphorylation Status by Ciprofibrate

Beyond direct ligand binding, the activity of PPARα is also modulated by post-translational modifications, most notably phosphorylation. Research has demonstrated that the phosphorylation of PPARα can enhance its transcriptional function. oup.comnih.gov Specifically, studies in FAO hepatic-derived cells have shown that ciprofibrate treatment increases the phosphorylation level of PPARα. oup.com This increased phosphorylation, in turn, enhances the receptor's transcriptional activity, as evidenced by a subsequent rise in the expression of target genes like acyl-coenzyme A oxidase (ACOX). oup.com Stress-activated protein kinases, such as p38, can phosphorylate PPARα, leading to an increase in its activity. jci.org Conversely, protein kinase C (PKC) has also been shown to modulate the phosphorylation state and transcriptional activities of PPARα. jci.org These findings suggest that ciprofibrate's effect is not solely dependent on ligand binding but is also amplified by its ability to influence the phosphorylation status of the PPARα receptor, thereby fine-tuning its regulatory activity.

Transcriptional Regulation of Target Genes in Lipid Metabolism

The activation of PPARα by this compound leads to a comprehensive reprogramming of gene expression related to lipid handling in the cell. This transcriptional regulation is central to the pharmacological effects of ciprofibrate, impacting fatty acid breakdown, transport into mitochondria, and the metabolism of circulating lipoproteins. jci.orgnih.gov

A primary consequence of PPARα activation is the upregulation of genes encoding enzymes for fatty acid catabolism, particularly those in the peroxisomal and mitochondrial β-oxidation pathways. jci.org Acyl-coenzyme A oxidase (ACOX) is the rate-limiting enzyme in the peroxisomal β-oxidation pathway, and its gene was one of the first identified to contain a functional PPRE in its promoter region. oup.com Treatment with fibrates, including ciprofibrate and fenofibrate, leads to a marked stimulation of ACOX mRNA expression in the liver. nih.govnih.gov This upregulation enhances the breakdown of fatty acids, a key mechanism for lowering triglyceride levels. nih.gov Studies in rats treated with ciprofibrate have shown a significant increase in the oxidation of both palmitic acid (8.5-fold) and lignoceric acid (13.4-fold) in peroxisomes, directly correlating with increased ACOX activity. nih.gov

Table 1: Effect of Ciprofibrate on Fatty Acid Oxidation Enzyme Activity in Rat Liver
Enzyme/ProcessSubstrateCellular LocationFold Increase After CiprofibrateReference
Palmitoyl-CoA LigasePalmitic AcidPeroxisomes3.2 nih.gov
Palmitic Acid OxidationPalmitic AcidPeroxisomes8.5 nih.gov
Lignoceroyl-CoA LigaseLignoceric AcidPeroxisomes5.3 nih.gov
Lignoceric Acid OxidationLignoceric AcidPeroxisomes13.4 nih.gov

Ciprofibrate profoundly alters the plasma lipoprotein profile by regulating the genes that control lipoprotein synthesis and catabolism.

Lipoprotein Lipase (B570770) (LPL): LPL is a crucial enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids for uptake by tissues. patsnap.comnih.gov Ciprofibrate's activation of PPARα leads to increased expression of the LPL gene. patsnap.comnih.gov This results in enhanced LPL activity, which facilitates the clearance of triglyceride-rich lipoproteins from the bloodstream, thereby significantly reducing plasma triglyceride levels. patsnap.comresearchgate.net

LDL Receptors: The effect of ciprofibrate on LDL receptor gene expression is less clear. Some research indicates that, unlike statins, ciprofibrate does not induce a significant regulatory increase in LDL receptor mRNA levels in human hepatoma cell lines. nih.gov However, other sources suggest that ciprofibrate enhances the hepatic uptake of LDL particles by upregulating the expression of LDL receptors in the liver. patsnap.com This discrepancy may be due to different experimental models or indirect effects on cholesterol metabolism.

Apolipoprotein C-III (ApoC-III): ApoC-III is a protein found on VLDL and HDL that acts as a potent inhibitor of lipoprotein lipase and hepatic lipase. patsnap.comdrugdiscoverytrends.com By inhibiting these enzymes, ApoC-III slows the catabolism of triglyceride-rich lipoproteins. drugdiscoverytrends.com Ciprofibrate and other fibrates downregulate the expression of the ApoC-III gene at the transcriptional level in the liver. patsnap.comnih.gov This reduction in ApoC-III synthesis removes a key inhibitor of triglyceride clearance, leading to more efficient breakdown of VLDL and a further reduction in plasma triglyceride concentrations. patsnap.comresearchgate.net

Table 2: Ciprofibrate-Mediated Regulation of Genes in Lipoprotein Metabolism
Target GeneFunctionEffect of CiprofibrateMetabolic ConsequenceReference
Lipoprotein Lipase (LPL)Hydrolyzes triglycerides in VLDL and chylomicronsUpregulationIncreased clearance of triglyceride-rich lipoproteins patsnap.comnih.gov
Apolipoprotein C-III (ApoC-III)Inhibits Lipoprotein LipaseDownregulationEnhanced activity of LPL, leading to lower triglycerides patsnap.comnih.gov
LDL ReceptorMediates hepatic uptake of LDL cholesterolVariable/ContradictoryUnclear direct effect on LDL clearance patsnap.comnih.gov
Genes Encoding Microsomal Cytochrome P450 Enzymes (e.g., CYP4A, CYP2C)

The induction of specific cytochrome P450 (CYP) enzymes is a known effect of fibrate drugs, which is largely mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα). Ciprofibrate, through its conversion to ciprofibroyl-CoA, is a potent activator of PPARα. This activation leads to the regulation of a suite of genes involved in lipid metabolism, including those encoding for CYP enzymes.

CYP4A: The induction of the CYP4A family of enzymes, which are involved in the ω-hydroxylation of fatty acids, is a hallmark of PPARα activation. Studies have demonstrated that treatment with ciprofibrate leads to a marked, dose-dependent increase in the 12-hydroxylation of lauric acid, a reaction catalyzed by CYP4A1. nih.govnih.gov This increase in enzyme activity is associated with a significant elevation in the levels of CYP4A1 apoprotein and a corresponding increase in CYP4A1 mRNA levels. nih.govnih.gov The close association between the induction of CYP4A1 and peroxisomal β-oxidation underscores the role of ciprofibrate in modulating fatty acid metabolism. nih.gov The activation of PPARα by ligands such as ciprofibroyl-CoA is the primary mechanism driving the transcriptional upregulation of CYP4A genes. nih.gov

CYP2C: The regulation of the CYP2C subfamily by fibrates is more complex and appears to be mediated by multiple nuclear receptors, including the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.govnih.gov These receptors are key regulators of xenobiotic metabolism and are known to control the expression of various CYP2C genes, including CYP2C8, CYP2C9, and CYP2C19. nih.govnih.govresearchgate.net While direct evidence detailing the specific interaction of ciprofibroyl-CoA with PXR and CAR is limited, the induction of CYP2C enzymes by xenobiotics that activate these receptors is well-established. nih.govnih.gov PPARα has also been shown to directly regulate the transcription of CYP2C8. nih.gov It is plausible that ciprofibroyl-CoA, by activating PPARα, could contribute to the regulation of CYP2C8 expression.

Cytochrome P450 Family Effect of Ciprofibrate/Ciprofibroyl-CoA Primary Regulatory Mechanism
CYP4A Marked induction of gene expression and enzyme activityActivation of PPARα
CYP2C Potential for inductionRegulation via nuclear receptors (PXR, CAR) and PPARα

Interaction with Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT)

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. nih.govmdpi.com

While specific kinetic studies detailing the direct inhibition of ACAT by ciprofibrate-coenzyme A are not extensively documented in the available literature, the broader class of fibrate drugs has been investigated for its impact on cholesterol metabolism. ACAT inhibitors, as a therapeutic class, function by blocking the esterification of cholesterol. nih.gov This inhibition leads to a decrease in the intracellular pool of cholesteryl esters. The mechanism of action for many ACAT inhibitors involves direct interaction with the enzyme, preventing the binding of its substrates, cholesterol and fatty acyl-CoA. nih.gov

By inhibiting ACAT activity, the formation of cholesteryl esters is significantly reduced. nih.gov This has several important biochemical consequences. A reduction in cholesteryl ester synthesis limits the storage of cholesterol in lipid droplets within cells. nih.gov This can lead to an increase in the intracellular concentration of free cholesterol, which in turn can trigger regulatory responses aimed at maintaining cholesterol homeostasis, such as the downregulation of cholesterol synthesis and the upregulation of cholesterol efflux pathways. Furthermore, the inhibition of ACAT in the liver and intestine can reduce the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons, which are major carriers of cholesteryl esters in the plasma. nih.gov

Parameter Effect of ACAT Inhibition
Cholesterol Ester Synthesis Decreased
Intracellular Cholesteryl Ester Stores Reduced
Apolipoprotein B-containing Lipoprotein Secretion Reduced

Effects on Cellular Signaling Pathways

Ciprofibroyl-coenzyme A has been shown to directly interact with and modulate the activity of key enzymes involved in cellular signal transduction.

Protein kinase C (PKC) is a family of serine/threonine kinases that are critical components of intracellular signaling cascades, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. taylorfrancis.commdpi.com The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG) and, for conventional isoforms, also on calcium. mdpi.com

Research has demonstrated that the acyl-CoA thioester of ciprofibrate, ciprofibroyl-CoA, can potentiate the activity of diacylglycerol-activated PKC. nih.gov The mechanism underlying this potentiation is a significant decrease in the requirement of the enzyme for its essential phospholipid cofactor, phosphatidylserine. nih.gov This effect was observed with purified rat brain PKC and was also demonstrated using human platelet PKC. nih.gov Notably, ciprofibroyl-CoA did not alter the enzyme's dependence on other cofactors such as diacylglycerol, ATP, or calcium. nih.gov This suggests a specific interaction of ciprofibroyl-CoA with PKC that modulates its affinity for phosphatidylserine, thereby lowering the threshold for its activation.

Condition PKC Activity Phosphatidylserine Requirement
Diacylglycerol Basal ActivationStandard
Diacylglycerol + Ciprofibroyl-CoA Potentiated ActivationDecreased

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation. Its activation is initiated by the binding of specific ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, thereby initiating downstream signaling cascades.

Currently, there is a lack of specific research findings in the available scientific literature that directly address the influence of ciprofibroyl-coenzyme A on the phosphorylation and function of the epidermal growth factor receptor. While EGFR signaling can be modulated by various intracellular molecules, a direct link to ciprofibroyl-CoA has not been established.

Cross-talk with SREBP2

The interaction between PPARα activation and the Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key regulator of cholesterol biosynthesis, is complex and not fully resolved. physiology.orgresearchgate.net Some studies in rodents and broiler chickens suggest that PPARα activation can suppress the SREBP2 pathway. researchgate.netnih.gov In broiler chickens, for example, treatment with the PPARα agonist clofibrate (B1669205) was shown to decrease both the precursor and the active nuclear form of SREBP2, leading to reduced expression of SREBP2 target genes like HMG-CoA reductase. nih.gov The proposed mechanism for this inhibition involves the PPARα-mediated upregulation of Insulin-Induced Gene (INSIG) proteins, which act to retain the SREBP precursor in the endoplasmic reticulum, preventing its activation. researchgate.net

However, other studies have yielded conflicting results. Research in pigs treated with clofibrate found no alteration in the mRNA concentrations of SREBP2 or its target genes in the liver, despite clear activation of PPARα and significant hypolipidemic effects. physiology.orgnih.gov This suggests that the cross-talk between PPARα and SREBP2 is not universal and may be dependent on the specific physiological context or species. There is currently a lack of research directly investigating the interaction between Ciprofibrate-Coenzyme A and the Retinoic acid-related Orphan Receptor γ (RORγ).

Alterations in Coenzyme A and Carnitine Homeostasis

The administration of ciprofibrate, leading to the intrahepatic formation of this compound, instigates significant changes in the cellular pools of coenzyme A and carnitine, particularly within the liver. These alterations are crucial for accommodating the metabolic shift induced by the compound.

Effects on Hepatic Total Coenzyme A Concentration

Studies in rats have demonstrated that treatment with ciprofibrate leads to a marked increase in the total hepatic concentration of Coenzyme A (CoA). Following five days of administration, the total CoA pool in the liver was found to increase by approximately 2-fold. This expansion of the CoA pool is a fundamental response to the metabolic stress induced by the xenobiotic, preparing the cell for increased acyl-group traffic.

Modulation of Acyl-Coenzyme A to Free Coenzyme A Ratios

While direct measurement of the acyl-CoA to free CoA ratio is complex, the profound enzymatic changes induced by ciprofibrate strongly indicate a major shift toward acylated forms. The massive 28-fold induction of carnitine acetyltransferase activity facilitates the conversion of short-chain acyl-CoAs into acylcarnitines, effectively buffering the free CoA pool. This buffering mechanism is crucial for regenerating free CoA, which is essential for numerous metabolic pathways, including the Krebs cycle and the β-oxidation of fatty acids. physiology.org The sequestration of CoA into its ciprofibrate-thioester form further contributes to the dynamic modulation of these pools. physiology.org

Impact on Carnitine Acetyltransferase and Acyl-Coenzyme A Hydrolase Activities

Ciprofibrate treatment dramatically upregulates the activity of key enzymes involved in CoA and carnitine metabolism. The most striking effect is on carnitine acetyltransferase, the activity of which was observed to increase by 28-fold in rat liver. This enzyme plays a critical role in shuttling acetyl groups out of the mitochondria, thereby freeing up mitochondrial CoA. Additionally, the activities of acyl-CoA hydrolases, which cleave the thioester bond of acyl-CoAs to release free CoA, are also significantly increased by ciprofibrate administration.

Relationship with Carnitine Pool Distribution

Ciprofibrate profoundly alters the distribution of the body's carnitine pool. While decreasing the total carnitine concentration in muscle, it causes a 4.4-fold increase in the total hepatic carnitine concentration. This suggests a redistribution of carnitine from peripheral tissues to the liver. Within the liver, ciprofibrate causes a 7-fold increase in the concentration of acylcarnitine, which is much greater than the 4-fold increase in free carnitine. This leads to a significant elevation in the ratio of short-chain acylcarnitine to free carnitine, reflecting the increased flux of acyl groups being handled by the hepatic carnitine acetyltransferase system.

ParameterFold Change after Ciprofibrate TreatmentTissue
Total Coenzyme A ↑ 2.0-foldLiver
Total Carnitine ↑ 4.4-foldLiver
Total Carnitine ↓ DecreasedMuscle
Acylcarnitine ↑ 7.0-foldLiver
Carnitine Acetyltransferase Activity ↑ 28-foldLiver
Acyl-CoA Hydrolase Activity ↑ IncreasedLiver

This table summarizes the effects of ciprofibrate administration on key metabolic parameters in rats.

Role as a Xenobiotic Acyl-Coenzyme A Ester in Metabolic Perturbation

Ciprofibrate, as a xenobiotic carboxylic acid, undergoes bioactivation by being converted into its thioester derivative, Ciprofibrate-Coenzyme A. nih.gov This conversion is catalyzed by endogenous acyl-CoA synthetases, with studies suggesting the activity resides in a protein identical or closely related to long-chain acyl-CoA synthetase. nih.gov The formation of this xenobiotic acyl-CoA ester is a pivotal event that places it at the crossroads of lipid metabolism, allowing it to exert significant metabolic perturbation. nih.gov

The intracellular concentration of this compound can be substantial, reaching levels of 10-30 µM in the liver of treated rats. researchgate.net At lower exposure levels, a significant fraction (25-35%) of the total intracellular ciprofibrate exists as this CoA ester, highlighting its role as a key active metabolite rather than a transient intermediate. researchgate.net

The presence of this compound can disrupt normal cellular metabolism in several ways. physiology.org It can lead to the sequestration of the limited cellular pool of free Coenzyme A, potentially limiting the availability of this essential cofactor for critical endogenous pathways like pyruvate (B1213749) oxidation and the Krebs cycle. physiology.org Furthermore, as an acyl-CoA analogue, it can compete with endogenous acyl-CoAs for binding to enzymes involved in lipid metabolism and signaling. nih.govphysiology.org The accumulation of such xenobiotic acyl-CoA esters, if they escape detoxification pathways, can interfere with mitochondrial β-oxidation and other metabolic functions, contributing to cellular toxicity. physiology.org

Comparative and Species Specific Aspects of Ciprofibrate Coenzyme a Research

Interspecies Differences in Ciprofibroyl-Coenzyme A Formation and Metabolism

The activation of ciprofibrate (B1669075) is catalyzed by acyl-CoA synthetases, which convert the drug into its CoA thioester. This metabolic step is essential for its activity as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). Research indicates that while the fundamental metabolic pathway exists across species, the efficiency and downstream consequences differ substantially.

In rodent models, particularly rats, ciprofibrate is readily converted to ciprofibroyl-CoA. Studies in rat liver have characterized the enzyme responsible, ciprofibroyl-CoA synthetase, which is believed to be identical or closely related to the long-chain acyl-CoA synthetase that activates fatty acids nih.gov. This enzyme is distributed across mitochondria, microsomes, and peroxisomes nih.gov. The activation of ciprofibrate to its CoA ester in rat liver follows Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 0.63 ± 0.1 mM nih.gov.

Following the formation of ciprofibroyl-CoA, rodents exhibit a dramatic pleiotropic response. This includes significant liver enlargement (hepatomegaly), a massive increase in the number and size of peroxisomes, and a coordinate induction of genes involved in fatty acid metabolism nih.govphysiology.org. For instance, studies in rats have shown that ciprofibrate treatment can lead to a 2.6-fold increase in total liver weight and marked induction of enzymes like peroxisomal β-oxidation and cytochrome P450IVA1 (CYP4A1) nih.govphysiology.org. This robust response makes rodents highly sensitive to the hepatocarcinogenic effects of long-term exposure to peroxisome proliferators physiology.orgnih.gov.

In stark contrast to rodents, primate models such as the marmoset monkey are relatively refractory to the effects of ciprofibrate nih.gov. While they possess the enzymatic machinery to form ciprofibroyl-CoA, the subsequent biochemical and cellular responses are significantly blunted.

Chronic administration of ciprofibrate to marmosets results in only minimal changes in liver-to-body weight ratio and does not induce significant hepatomegaly nih.gov. Although peroxisomal β-oxidation activity is induced, the specific activity is approximately 10-fold lower than that observed in rats nih.gov. Even after three years of continuous treatment, marmosets showed no effect on peroxisome number, size, or volume density in the liver nih.gov. The induction of key enzymes is modest at best; for example, maximal increases of only 2.5-fold for peroxisomal β-oxidation and 1.7-fold for carnitine acetyltransferase were observed, with no change in carnitine acetyltransferase activity at higher doses nih.govnih.gov. This demonstrates a profound resistance to the peroxisome proliferative effects seen in rodents.

In vitro studies using human tissues confirm that the metabolic capacity to form ciprofibroyl-CoA is present in humans. Research has shown that human liver homogenates can synthesize ciprofibroyl-CoA at a rate comparable to that of rat liver homogenates researchgate.net. This finding suggests that the initial activation step is not the primary reason for the observed species differences in response. The enzyme activity has also been detected in solubilized human platelets, although at a rate two orders of magnitude lower than in the liver researchgate.net.

Despite the similar rates of formation of the active CoA ester, the downstream effects are minimal in humans, mirroring the observations in marmosets physiology.org. This implies that the species-specific divergence in response occurs at the level of PPARα activation and the subsequent transcriptional regulation of target genes.

Species-Specific Transcriptional and Biochemical Responses to Peroxisome Proliferators

The divergent responses to peroxisome proliferators like ciprofibrate are rooted in species-specific differences in the transcriptional activity of PPARα. In rodents, the activation of PPARα by ciprofibroyl-CoA initiates a widespread transcriptional program. This leads to the upregulation of a large battery of genes containing PPAR response elements (PPREs) in their promoters, including those for fatty acid transport and oxidation (e.g., CYP4A1, acyl-CoA oxidase) and cell proliferation physiology.orgnih.govnih.gov.

In contrast, primates and humans show a much weaker transcriptional response. This has been attributed to several factors, including lower expression levels of PPARα in human liver compared to rodent liver and potential differences in the ligand-binding domain of the receptor itself researchgate.net. Studies have shown that mouse PPARα is generally more sensitive to activation by peroxisome proliferators than human PPARα oup.com. Consequently, many genes that are strongly induced in the rodent liver show little to no change in human hepatocytes or primate liver.

The table below summarizes the comparative biochemical responses to ciprofibrate in different species.

Biochemical ResponseRodent (Rat)Primate (Marmoset)Human
Hepatomegaly (Liver Enlargement)Marked (e.g., 2.6-fold increase) physiology.orgMinimal to None nih.govnih.govNot Observed physiology.org
Peroxisome ProliferationMassive Induction nih.govNo significant change nih.govNot Observed physiology.org
Peroxisomal β-Oxidation InductionHigh (e.g., 13-fold) nih.govModest (up to 2.5-fold); 10-fold lower than rat nih.govnih.govMinimal
CYP4A1 InductionMarked Induction nih.govNot Detected nih.govMinimal
Carnitine Acetyltransferase InductionMarked Induction nih.govModest (up to 1.7-fold) to None nih.govnih.govMinimal

Future Directions in Ciprofibrate Coenzyme a Research

Elucidation of Comprehensive Regulatory Networks and Signal Transduction Pathways

Future research must aim to construct a comprehensive map of the regulatory networks governed by the formation of ciprofibroyl-CoA. The primary mechanism of ciprofibrate (B1669075) is the activation of PPAR-α, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. patsnap.com The binding of the active ciprofibroyl-CoA to PPAR-α leads to the upregulation of genes encoding enzymes for fatty acid oxidation and ketogenesis. nih.gov A key area of investigation is the precise identification of all peroxisome proliferator response elements (PPREs) in the genome that respond to the ciprofibroyl-CoA-PPAR-α complex, which would clarify the full spectrum of regulated genes. researchgate.net

Beyond the well-established PPAR-α pathway, the broader impact on cellular signaling requires further elucidation. Acyl-CoA molecules are central metabolites, and fluctuations in their levels can influence various signaling pathways. semanticscholar.org Research should explore potential crosstalk between ciprofibroyl-CoA-induced PPAR-α activation and other major signaling cascades, such as the PI3K-Akt, mTOR, and AMPK pathways, which are crucial regulators of cellular metabolism. nih.govimrpress.com Understanding these intersections will reveal how the cell integrates signals from lipid metabolism with pathways controlling growth, proliferation, and energy homeostasis. For instance, while ciprofibrate effectively inhibits cholesterol synthesis, it does not trigger the same coordinate regulation of HMG-CoA reductase and LDL receptor genes as statins do in certain cell lines, suggesting distinct and complex regulatory interactions that warrant further study. nih.gov

Advanced Omics Approaches (e.g., Lipidomics, Proteomics) to Map Downstream Effects

To fully comprehend the downstream consequences of ciprofibroyl-CoA formation, advanced "omics" technologies are indispensable. Transcriptomic analyses have already begun to reveal these effects, identifying, for example, the downregulation of coagulation-associated genes in the liver following fibrate treatment. researchgate.net Future studies should employ a multi-omics approach to create a more detailed picture.

Proteomics: This can identify changes in the expression levels of enzymes and regulatory proteins involved in fatty acid metabolism and other affected pathways.

Lipidomics: This approach will be crucial for mapping the detailed changes in the cellular lipid profile. By quantifying the full spectrum of fatty acids, triglycerides, phospholipids (B1166683), and other lipid species, researchers can understand how the activation of fatty acid oxidation by ciprofibroyl-CoA remodels cellular lipid composition.

Metabolomics: This can provide a snapshot of the broader metabolic shifts, tracking changes in intermediates of the TCA cycle, glycolysis, and amino acid metabolism.

Studies have already shown that ciprofibrate administration significantly alters the hepatic concentrations of CoA, carnitine, and their acyl-esters. nih.gov These findings provide a foundation for more extensive metabolomic and lipidomic profiling.

Table 1: Effect of Ciprofibrate on Hepatic CoA and Carnitine Pools in Rats nih.gov
MetaboliteControlCiprofibrate-TreatedFold Change
Total CoABaseline~2x Increase2.0
Total CarnitineBaseline~4.4x Increase4.4
AcylcarnitineBaseline~7x Increase7.0
Free CarnitineBaseline~4x Increase4.0

In Silico Modeling of Enzyme-Ligand Interactions and Receptor Binding

Computational, or in silico, modeling offers a powerful tool to investigate the molecular interactions of ciprofibrate and its CoA derivative at an atomic level. A crucial area for modeling is the enzymatic reaction that forms ciprofibroyl-CoA. Research suggests that this activation is catalyzed by the same long-chain acyl-CoA synthetase (ACS) that activates natural fatty acids like palmitate. nih.gov

Future in silico studies should focus on:

Molecular Docking: Simulating the binding of ciprofibrate to the active site of various ACS isoforms to predict which enzymes are most responsible for its activation. Studies have already used docking to explore ciprofibrate's interaction with other proteins, such as the JUN protein. researchgate.net

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the enzyme-substrate complex over time, providing insights into the catalytic mechanism and the stability of the interaction.

Pharmacophore Modeling: This can identify the key chemical features necessary for a molecule to bind to the ACS active site, aiding in the design of novel molecules with modified activity. mdpi.com

Receptor Binding Analysis: Modeling the interaction between ciprofibroyl-CoA and the ligand-binding domain of PPAR-α can help explain the potency and specificity of the drug and guide the development of next-generation fibrates.

Experimental data, such as the finding that ciprofibrate competitively inhibits palmitoyl-CoA synthetase, can be used to validate and refine these computational models. nih.gov

Exploration of Novel Metabolic Interventions Targeting Ciprofibrate-Coenzyme A-Related Pathways

A deeper understanding of the pathways influenced by ciprofibroyl-CoA can unveil novel therapeutic strategies for metabolic diseases and cancer. Since ciprofibroyl-CoA promotes fatty acid oxidation (FAO), a logical extension is to explore the therapeutic potential of targeting related pathways. nih.gov

For example, many cancer cells exhibit metabolic reprogramming and become reliant on FAO for energy and survival. nih.gov Therefore, inhibiting enzymes in this pathway could be a viable anti-cancer strategy. One such target is carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial FAO. nih.gov The exploration of CPT1 inhibitors, in combination with therapies that block fatty acid synthesis, represents a promising avenue for future research in oncology. nih.gov

Conversely, in diseases characterized by impaired energy utilization, such as certain mitochondrial disorders or complications of type 2 diabetes, activating these same pathways could be beneficial. nih.gov Future research could focus on developing interventions that modulate the downstream targets of ciprofibroyl-CoA to either mimic or counteract its effects, depending on the specific disease context. This involves identifying and validating novel drug targets within the metabolic network regulated by acyl-CoA signaling.

Understanding Long-Term Cellular Adaptations and Metabolic Reprogramming in Response to Acyl-Coenzyme A Perturbations

Chronic exposure to elevated levels of a specific acyl-CoA, such as ciprofibroyl-CoA, likely induces long-term adaptive changes within the cell. This metabolic reprogramming allows cells to cope with a sustained shift in nutrient flux. nih.gov Future research should investigate the mechanisms behind these long-term adaptations.

A key area of interest is the role of acyl-CoAs in epigenetic regulation. Acyl-CoAs, including acetyl-CoA and succinyl-CoA, serve as substrates for histone acylation, a modification that regulates chromatin structure and gene expression. nih.gov It is critical to determine whether ciprofibroyl-CoA itself, or the resulting shifts in the pools of other acyl-CoAs, can alter histone acylation patterns, leading to stable changes in gene expression programs.

Furthermore, the cell must maintain homeostasis of its acyl-CoA pools. This is managed by a coordinated system of acyl-CoA synthetases (ACS) that produce them and acyl-CoA thioesterases (ACOT) that hydrolyze them. semanticscholar.orgjohnshopkins.edu Long-term perturbation by ciprofibroyl-CoA may lead to adaptive changes in the expression and activity of various ACS and ACOT isoforms. Understanding this regulatory interplay is essential for predicting the long-term efficacy and consequences of fibrate therapy. This involves studying how the cell rewires its metabolic machinery to accommodate the persistent signal to prioritize fatty acid oxidation. jcpjournal.org

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying the inhibitory effects of ciprofibrate on hepatic enzymes like D-3-hydroxybutyrate dehydrogenase (BDH)?

  • Methodological Answer: To assess enzyme inhibition, preincubate enzymes with varying ciprofibrate concentrations (e.g., 0–100 µM) for 5 minutes before initiating reactions. Measure activity spectrophotometrically and calculate IC50 values using probit analysis. Include controls without inhibitors and validate statistical significance via Student’s t-test (p<0.05) .

Q. How can researchers evaluate the hepatoprotective effects of compounds (e.g., garlic extract) against ciprofibrate-induced liver toxicity in animal models?

  • Methodological Answer: Use male rodents divided into control, ciprofibrate-treated (50–100 mg/kg), and co-treatment groups. Monitor serum biomarkers (ALT, AST, ALP, bilirubin) and perform histopathological analyses (e.g., vascular congestion, necrosis). Co-administer test compounds (e.g., garlic extract) and compare biochemical/histological outcomes to isolate protective effects .

Q. What parameters should be prioritized when analyzing ciprofibrate’s peroxisome proliferation in murine models?

  • Methodological Answer: Measure liver-to-body weight ratios, peroxisomal enzyme activities (e.g., catalase, acyl-CoA oxidase), and peroxisome volume density via electron microscopy. Conduct long-term studies (≥12 months) to monitor tumorigenesis (adenomas/carcinomas) and correlate findings with enzyme activity data .

Advanced Research Questions

Q. How should conflicting data on ciprofibrate’s degradation kinetics under stress conditions be resolved?

  • Methodological Answer: Address irreproducible degradation patterns (e.g., acid/base hydrolysis) by standardizing stress conditions (temperature, pH) and using advanced analytical techniques (HPLC-MS/MS). Compare degradation products across multiple trials and apply kinetic models only when degradation follows predictable pathways .

Q. What statistical approaches are suitable for reconciling discrepancies in ciprofibrate’s in vitro vs. in vivo metabolic outcomes?

  • Methodological Answer: Use principal component analysis (PCA) to identify biomarker clusters (e.g., BDH, catalase) influenced by ciprofibrate. Pair in vitro IC50 data with in vivo enzyme activity reductions to model dose-response relationships. Validate findings using multivariate regression to account for interspecies variability .

Q. How can proteomic data (e.g., 2DE gel spot models) be integrated to study ciprofibrate’s effects on hepatic protein expression?

  • Methodological Answer: Generate master 2DE gel patterns from treated and control liver samples. Use digitized spot models to quantify protein expression changes (>1.5-fold difference). Correlate altered proteins (e.g., peroxisomal enzymes) with functional assays (e.g., lipid oxidation rates) and validate via Western blotting .

Data Contradiction and Validation

Q. Why do some studies report ciprofibrate-induced rhabdomyolysis in humans but not in rodents?

  • Methodological Answer: Rodent models may lack susceptibility due to metabolic differences. Investigate drug-protein binding interactions (e.g., displacement by ibuprofen) using in vitro plasma protein binding assays. Simulate human pharmacokinetics in rodents by co-administering displacer agents and monitoring creatine kinase levels .

Q. How can researchers address inconsistencies in ciprofibrate’s hypolipidemic efficacy across species?

  • Methodological Answer: Compare lipid-lowering effects in jerboa (Jaculus orientalis) and murine models using standardized protocols. Measure plasmatic lipids (triglycerides, cholesterol) and peroxisome proliferation biomarkers. Adjust dosing regimens based on species-specific metabolic rates and validate via cross-species enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.